molecular formula C3H7N5O3 B103766 Hydrazine cyanurate CAS No. 18836-29-8

Hydrazine cyanurate

Cat. No.: B103766
CAS No.: 18836-29-8
M. Wt: 161.12 g/mol
InChI Key: REWJAYUHYGWDJT-UHFFFAOYSA-N
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Description

Hydrazine cyanurate is a chemical compound formed from the reaction between hydrazine and cyanuric acid. It is known for its stability and is often used as a source of hydrazine in various chemical reactions. Hydrazine itself is a strong reducing agent and is widely used in industrial applications, including as a rocket fuel, catalyst, and in the synthesis of various chemicals.

Mechanism of Action

Target of Action

Hydrazine cyanurate (HC) is a stable source of hydrazine (N2H4) used in various nitridation reactions . The primary targets of HC are silver nanoparticles (Ag NPs), which are stabilized by cyanurate .

Mode of Action

HC interacts with its targets through a process known as surface plasmon resonance (SPR). In the absence of N2H4, cyanurate-stabilized Ag NPs possess a strong SPR at around 418 nm . The presence of N2H4 causes the SPR absorption to increase and the peak to blue-shift to 410 nm, resulting in a color change from red to bright yellow . This change can be attributed to the oxidative dissolution of Ag NPs by dissolved O2 in solution due to the nucleophilicity of N2H4 . This process gives rise to the donation of electron density, causing a decrease in the Ag NP size .

Biochemical Pathways

The biochemical pathway involved in the action of HC is the nitridation process. Nitridation reactions are a type of chemical reaction where nitrogen is introduced into a substance . In the case of HC, it provides a stable source of N2H4 for these reactions .

Pharmacokinetics

It is known that hc can be synthesized from the reaction between cyanuric acid and n2h4 . It may also be used to synthesize anhydrous hydrazine via thermolysis .

Result of Action

The result of HC’s action is the formation of smaller Ag NPs due to the donation of electron density . Additionally, the Ag NPs are reproduced by N2H4 due to its strong reducing power .

Action Environment

The action of HC is influenced by several factors, including reactants concentrations, pH, and incubation time . Under optimal experimental conditions, the relative absorbance is proportional to the logarithm of the concentration of N2H4 in the range of 0.01–40 μM with high selectivity . This suggests that the action, efficacy, and stability of HC are highly dependent on the environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazine cyanurate can be synthesized by reacting hydrazine with cyanuric acid. The reaction typically occurs in an aqueous solution, where hydrazine (N₂H₄) reacts with cyanuric acid (C₃H₃N₃O₃) to form this compound (N₂H₄·C₃H₃N₃O₃). The reaction is straightforward and can be carried out under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of hydrazine hydrate with cyanuric acid. The process is optimized to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with precise control over temperature and pH to ensure the complete conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions: Hydrazine cyanurate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form nitrogen gas and other byproducts.

    Reduction: It can act as a reducing agent in various chemical reactions.

    Substitution: It can participate in substitution reactions where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: It can reduce metal ions in solution, often under acidic or basic conditions.

    Substitution: Reactions typically occur in the presence of catalysts or under specific pH conditions.

Major Products Formed:

    Oxidation: Nitrogen gas and water are common products.

    Reduction: Metal hydrides or elemental metals can be formed.

    Substitution: Various substituted hydrazine derivatives are produced.

Scientific Research Applications

Hydrazine cyanurate has several applications in scientific research:

Comparison with Similar Compounds

Hydrazine cyanurate can be compared with other hydrazine derivatives such as:

Uniqueness: this compound is unique due to its stability and ease of handling compared to other hydrazine derivatives. It provides a stable source of hydrazine for various applications without the associated risks of handling pure hydrazine.

Properties

IUPAC Name

hydrazine;1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O3.H4N2/c7-1-4-2(8)6-3(9)5-1;1-2/h(H3,4,5,6,7,8,9);1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWJAYUHYGWDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NC(=O)NC(=O)N1.NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172188
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18836-29-8
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with hydrazine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18836-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018836298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of using hydrazine cyanurate over liquid hydrazine for nitridation reactions?

A1: Liquid hydrazine (N2H4) presents several challenges as a nitrogen source for nitridation, including safety concerns, purity issues, and difficulties associated with handling liquids. This compound (HC) offers a safer and more practical alternative. It is a stable solid complex of N2H4 [, ] that can be easily handled and purified. Upon heating, HC decomposes to release pure N2H4, making it a convenient solid source for nitridation reactions [].

Q2: How does the choice of solvent during the synthesis of this compound affect its effectiveness as a nitrogen source?

A2: The purity of the evolved N2H4 from this compound is critical for its effectiveness in nitridation reactions. Research indicates that using dimethylsulfoxide as the solvent during HC synthesis, instead of water, significantly reduces the H2O content in the released N2H4 (from 10% to 0.7%) []. This improved purity enhances the efficiency of HC as a nitrogen source for the growth of thin nitride films.

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